molecular formula C18H26BrNO3 B15332372 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine

Cat. No.: B15332372
M. Wt: 384.3 g/mol
InChI Key: CVRAMQHILYZDES-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

    Substitution: Formation of substituted piperidines.

    Oxidation: Conversion to hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of piperidine-based drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique structural features and reactivity make it a valuable tool in scientific research and development.

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3

InChI Key

CVRAMQHILYZDES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br

Origin of Product

United States

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